Transplatin

Übersicht

Beschreibung

Transplatin Description

Transplatin, the trans isomer of the platinum-based drug cisplatin, has historically been considered clinically ineffective as an anticancer agent. However, recent studies have begun to challenge this view by exploring various strategies to enhance its antitumor activity. One such approach involves transforming transplatin into a transplatin(IV) prodrug nanoparticle, which has shown high potency against cancer cells, including those resistant to cisplatin .

Synthesis Analysis

The synthesis of a more effective form of transplatin involves the oxidation of transplatin to transplatin(IV) using hydrogen peroxide and the subsequent attachment of hydrophobic aliphatic chains. This modified transplatin(IV) is then encapsulated by a biodegradable amphiphilic copolymer, MPEG-PLA, to form well-defined spherical micelles, which are efficient in drug delivery and protection, allowing for controlled release under cancerous intracellular conditions .

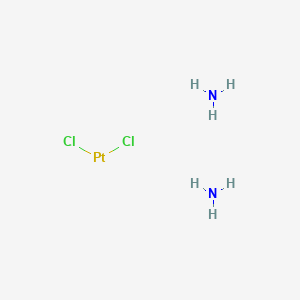

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the solvation properties of transplatin in water. These studies have revealed that transplatin has a closer first shell of water molecules compared to cisplatin and forms more hydrogen bonds with a longer lifetime, indicating a distinctly different solvation structure . Additionally, transplatin's ability to form interstrand cross-links with DNA, as opposed to the intrastrand cross-links formed by cisplatin, has been noted. This unique interaction with DNA has implications for its potential use in modulating gene expression .

Chemical Reactions Analysis

Transplatin's interaction with DNA has been shown to enhance the effects of cisplatin, leading to efficient cross-linking and the formation of kinked-loop structures on DNA molecules. These structures have been observed at the nanometer scale using high-resolution atomic force microscopy and have been confirmed by denaturing gel electrophoresis and single-molecule experiments . Furthermore, the photoactivation of transplatin with UVA light has been found to significantly increase its cytotoxicity, suggesting a novel approach to utilizing transplatin in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of transplatin have been further elucidated through the preparation and characterization of novel transplatin compounds. These studies have shown that certain transplatin complexes with asymmetric aliphatic amines exhibit higher cytotoxic activity than cisplatin and can induce apoptosis in ras-transformed cells . Additionally, the interaction of transplatin with methionine has been investigated, revealing a more balanced partition between sulfur and nitrogen binding compared to cisplatin, which predominantly attacks the sulfur atom of methionine .

Wissenschaftliche Forschungsanwendungen

-

Cancer Research

- Summary of Application : Transplatin is used in cancer research, particularly in the study of its effects on DNA and gene expression . Despite the effectiveness of cisplatin as an anticancer agent, its trans-isomer, transplatin, is clinically ineffective .

- Methods of Application : The effects of transplatin on gene expression were compared in an in vitro luciferase assay. Its effects on the higher-order structure of DNA were quantified using fluorescence microscopy (FM) and atomic force microscopy (AFM) .

- Results or Outcomes : The inhibitory effect of cisplatin on gene expression was about 7 times that of transplatin. Transplatin had a weaker effect, which tended to decrease with time .

-

Drug Development

- Summary of Application : Transplatin is used in the development of platinum-based anticancer drugs .

- Methods of Application : Research has been directed towards structural modifications of cisplatin to minimize side effects and overcome limitations .

- Results or Outcomes : Various compounds have been designed and evaluated for anticancer activities .

-

Development of Platinum(IV) Pro-Drugs

- Summary of Application : Transplatin has been used in the development of platinum(IV) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells .

- Methods of Application : The study investigated the use of the platinum(IV) oxidation state and the tetracarboxylate coordination sphere to determine whether these features could impart the same stability to trans-diammineplatinum complexes .

- Results or Outcomes : The complexes trans, trans, trans - [Pt (OAc) 4 (NH 3) 2] (OAc = acetate) and trans, trans, trans - [Pt (OPr) 2 (OAc) 2 (NH 3) 2] (OPr = propionate) exhibited second order half-lives of 33 h and 5.9 days respectively in the presence of a ten-fold excess of L -ascorbate .

-

Cellular Mechanisms of Activity

- Summary of Application : Transplatin is used in the study of cellular mechanisms of activity, drug resistance, and induced side effects .

- Methods of Application : Research has been directed towards understanding the intracellular mechanisms triggered by cisplatin in tumor cells .

- Results or Outcomes : Understanding of the biochemical mechanisms triggered by cisplatin in tumor cells may lead to the design of more efficient platinum derivates (or other drugs) and might provide new therapeutic strategies and reduce side effects .

-

Biochemical Mechanisms

- Summary of Application : Transplatin is used in the study of biochemical mechanisms triggered by cisplatin in tumor cells .

- Methods of Application : Research has been directed towards understanding the intracellular mechanisms triggered by cisplatin in tumor cells .

- Results or Outcomes : Understanding of the biochemical mechanisms triggered by cisplatin in tumor cells may lead to the design of more efficient platinum derivates (or other drugs) and might provide new therapeutic strategies and reduce side effects .

-

Delivery of Trans-Diammine Platinum Complexes to Cancer Cells

- Summary of Application : Transplatin has been used in the development of platinum(IV) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells .

- Methods of Application : The study investigated the use of the platinum(IV) oxidation state and the tetracarboxylate coordination sphere to determine whether these features could impart the same stability to trans-diammineplatinum complexes .

- Results or Outcomes : The complexes trans, trans, trans - [Pt (OAc) 4 (NH 3) 2] (OAc = acetate) and trans, trans, trans - [Pt (OPr) 2 (OAc) 2 (NH 3) 2] (OPr = propionate) exhibit second order half-lives of 33 h and 5.9 days respectively in the presence of a ten-fold excess of L -ascorbate .

Safety And Hazards

Zukünftige Richtungen

Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .

Eigenschaften

IUPAC Name |

azane;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZYRPGZAFOLE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azane;dichloroplatinum | |

CAS RN |

15663-27-1, 26035-31-4, 14913-33-8 | |

| Record name | Cisplatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15663-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26035-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transplatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14913-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

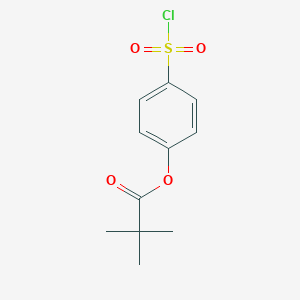

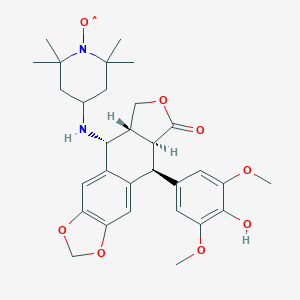

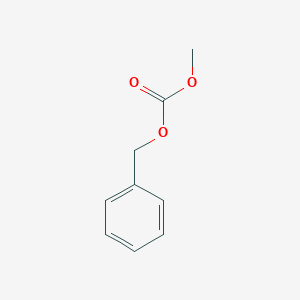

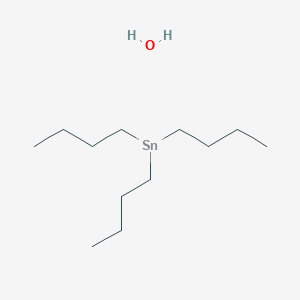

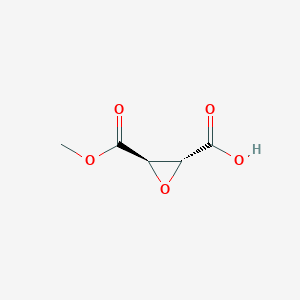

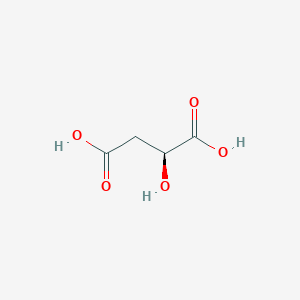

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)